molecular formula C11H11BrMg B14510501 magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide CAS No. 63124-65-2

magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide

Cat. No.: B14510501
CAS No.: 63124-65-2
M. Wt: 247.41 g/mol
InChI Key: WURIHFCZBGQSMC-UHFFFAOYSA-M
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Description

Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is a compound that combines magnesium, 2-ethynyl-1,3,5-trimethylbenzene, and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide typically involves the reaction of 2-ethynyl-1,3,5-trimethylbenzene with a magnesium source in the presence of a bromide ion. One common method is the Grignard reaction, where 2-ethynyl-1,3,5-trimethylbenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent. This reagent is then treated with a bromide source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, with careful control of temperature and reaction time to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide involves the interaction of the magnesium center with various substrates. The magnesium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as nucleophilic addition or substitution. The bromide ion can act as a leaving group in substitution reactions, allowing for the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is unique due to the combination of its components, which imparts specific reactivity and properties not found in the individual components alone. This makes it a valuable reagent in various chemical transformations and applications .

Properties

CAS No.

63124-65-2

Molecular Formula

C11H11BrMg

Molecular Weight

247.41 g/mol

IUPAC Name

magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide

InChI

InChI=1S/C11H11.BrH.Mg/c1-5-11-9(3)6-8(2)7-10(11)4;;/h6-7H,2-4H3;1H;/q-1;;+2/p-1

InChI Key

WURIHFCZBGQSMC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#[C-])C.[Mg+2].[Br-]

Origin of Product

United States

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